1-(2-Chlorobenzyl)piperazine

Vue d'ensemble

Description

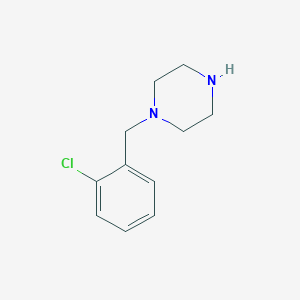

1-(2-Chlorobenzyl)piperazine is an organic compound with the chemical formula C11H15ClN2. It consists of a piperazine ring substituted with a 2-chlorobenzyl group. This compound is a white crystalline solid, almost non-volatile at room temperature, and soluble in some organic solvents such as ethanol and chloroform .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or toluene, and the product is isolated through crystallization or distillation .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The secondary amine group on the piperazine ring facilitates alkylation and acylation, forming mono- or disubstituted derivatives.

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide) or benzyl chlorides.

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF, dichloromethane) with a base (e.g., NaHCO₃, K₂CO₃) at 60–80°C.

-

Example : Reaction with ethyl bromide yields 1-(2-chlorobenzyl)-4-ethylpiperazine (Fig. 1A) .

Acylation

-

Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride).

-

Conditions : Conducted under Schotten-Baumann conditions (aqueous NaOH) or in anhydrous solvents (e.g., THF) at room temperature.

-

Example : Reaction with acetyl chloride produces 1-(2-chlorobenzyl)-4-acetylpiperazine (Fig. 1B) .

Table 1: Alkylation/Acylation Reaction Parameters

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Alkylation | Ethyl bromide | DMF | 80°C | 85 | |

| Acylation | Acetyl chloride | THF | RT | 78 |

Sulfonation Reactions

The piperazine nitrogen can undergo sulfonation to form sulfonamide derivatives, enhancing pharmacological potential.

Sulfonation

-

Reagents : Sulfonyl chlorides (e.g., ethylsulfonyl chloride, tosyl chloride).

-

Conditions : Reaction in dichloromethane with triethylamine as a base, yielding 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (Fig. 1C).

Key Data :

-

Optimal conditions: 0°C to RT, 12-hour reaction time.

-

Yield: Up to 92% with ethylsulfonyl chloride.

N-Oxidation

-

Reagents : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild oxidative conditions (e.g., H₂O₂ in acetic acid) yield 1-(2-chlorobenzyl)piperazine N-oxide (Fig. 1D) .

Salt Formation

-

Acid-Base Reactions : Reacts with HCl or H₂SO₄ to form water-soluble salts (e.g., hydrochloride salt).

-

Applications : Salts improve bioavailability for pharmaceutical formulations .

Electrophilic Substitution

-

The chlorobenzyl group can undergo Friedel-Crafts alkylation or nitration under strong acidic conditions, though steric hindrance limits reactivity .

Ring-Opening

-

Rare under standard conditions but achievable via strong reducing agents (e.g., LiAlH₄), breaking the piperazine ring into diamines .

Biological Interactions

This compound derivatives exhibit GABA-A receptor antagonism (IC₅₀: ~100 μM) and interact with serotonin/dopamine receptors , influencing neurotransmitter pathways .

Table 2: Receptor Affinity Profiles

| Derivative | Target Receptor | IC₅₀/EC₅₀ (μM) | Source |

|---|---|---|---|

| 1-(2-Chlorobenzyl)-4-ethyl | GABA-A | 46 | |

| Sulfonamide derivative | 5-HT₂A | 12 |

Comparative Reactivity

Table 3: Reactivity Comparison with Analogues

| Compound | Alkylation Rate | Sulfonation Yield (%) |

|---|---|---|

| This compound | Moderate | 92 |

| 1-(3-Chlorobenzyl)piperazine | Slow | 85 |

| 1-(4-Chlorobenzyl)piperazine | Fast | 88 |

Mechanistic Insights

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Chlorobenzyl)piperazine has several notable applications in scientific research:

Medicinal Chemistry

- Antidepressant Properties : This compound has been studied for its potential antidepressant effects, particularly its interactions with serotonin receptors, which are crucial in mood regulation .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including liver, breast, and colon cancer cells. The mechanism of action may involve inhibition of microtubule synthesis and induction of apoptosis .

Neuropharmacology

- Receptor Interactions : Research indicates that this compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions may provide therapeutic avenues for treating psychiatric disorders .

- Synaptoprotective Properties : Recent studies have shown that related piperazine derivatives can protect synaptic functions in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Chemical Synthesis

- Intermediate in Organic Synthesis : this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its ability to undergo various chemical reactions—such as oxidation and substitution—enhances its utility in synthetic chemistry.

Case Studies and Research Findings

Several key studies highlight the applications of this compound:

- Cytotoxicity Studies : A study demonstrated that piperazine derivatives, including this compound, showed significant inhibition of cell growth across multiple cancer cell lines, indicating their potential as anticancer agents .

- Neuropharmacological Effects : Research on related compounds has indicated their ability to enhance synaptic plasticity, suggesting therapeutic potential for cognitive disorders .

- Enzyme Inhibition Studies : Piperazine derivatives have been identified as enzyme inhibitors impacting critical biochemical pathways relevant to various diseases, showcasing their versatility in medicinal chemistry .

Mécanisme D'action

The mechanism of action of 1-(2-Chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

- 1-(3-Chlorobenzyl)piperazine

- 1-(4-Chlorobenzyl)piperazine

- 1-(2,3-Dichlorobenzyl)piperazine

- 1-(2,4-Dichlorobenzyl)piperazine

Comparison: 1-(2-Chlorobenzyl)piperazine is unique due to the position of the chlorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific research and industrial applications .

Activité Biologique

1-(2-Chlorobenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a chlorobenzyl group, exhibits potential therapeutic effects across various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₂, with a molecular weight of approximately 210.7 g/mol. The presence of the chlorine atom and the piperazine ring significantly influences its interaction with biological systems. The compound's structure allows for various modifications that can enhance its biological activity.

Biological Activities

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antibacterial properties. For instance, piperazine compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 15.625 μM to 125 μM, indicating moderate antibacterial efficacy.

- Antichlamydial Activity : Recent studies have highlighted the potential of piperazine derivatives in treating infections caused by Chlamydia. For example, compounds similar to this compound were found to drastically reduce the formation of infectious elementary bodies in infected cells . This suggests a promising avenue for developing selective antichlamydial agents.

- Anti-inflammatory and Analgesic Effects : Some derivatives of piperazine have demonstrated anti-inflammatory properties, making them potential candidates for pain management therapies . The ability to modulate inflammatory pathways could be beneficial in treating chronic pain conditions.

- Anticonvulsant Properties : There is emerging evidence suggesting that certain piperazine derivatives may possess anticonvulsant activity. This property is particularly relevant for developing new treatments for epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes some structural analogs and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorobenzyl)piperazine | Chlorobenzyl group on piperazine | Simpler structure; less steric hindrance |

| 1-(3,4-Dimethoxybenzyl)piperazine | Dimethoxy group on benzene | Different substitution pattern affecting activity |

| 1-[4-Bromo-2,5-dimethoxybenzyl]piperazine | Bromo and dimethoxy groups | Potentially different receptor interactions |

| 1-[2-Chloro-4-fluorobenzyl]piperazine | Chlorine and fluorine substituents | Fluorine may enhance lipophilicity |

These modifications can lead to variations in receptor binding affinity and overall pharmacological profile, highlighting the importance of SAR studies in drug development.

Study on Antimicrobial Activity

A study conducted by Leung et al. explored the antimicrobial properties of various piperazine derivatives, including those similar to this compound. The results indicated that these compounds exhibited selective activity against Chlamydia species while showing lower toxicity towards human cells . This study emphasizes the potential for developing targeted therapies based on structural modifications.

Anti-inflammatory Research

In another investigation focused on anti-inflammatory effects, researchers synthesized several piperazine derivatives and evaluated their efficacy in reducing inflammation in animal models. The findings suggested that compounds with specific substituents on the piperazine ring displayed significant anti-inflammatory activity, making them suitable candidates for further clinical evaluation .

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWPEBYCPPLVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342327 | |

| Record name | 1-(2-Chlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17532-19-3 | |

| Record name | 1-(2-Chlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-chlorophenyl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.